Dasantafil

Catalog No.
S525045
CAS No.
569351-91-3
M.F
C22H28BrN5O5
M. Wt
522.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dasantafil

CAS Number

569351-91-3

Product Name

Dasantafil

IUPAC Name

7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione

Molecular Formula

C22H28BrN5O5

Molecular Weight

522.4 g/mol

InChI

InChI=1S/C22H28BrN5O5/c1-3-26-20(31)18-19(27(9-10-29)22(26)32)25-21(24-15-5-4-6-16(15)30)28(18)12-13-7-8-17(33-2)14(23)11-13/h7-8,11,15-16,29-30H,3-6,9-10,12H2,1-2H3,(H,24,25)/t15-,16-/m1/s1

InChI Key

RCJYGWGQCPDYSL-HZPDHXFCSA-N

SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO

Solubility

Soluble in DMSO

Synonyms

SCH-446132; SCH446132; SCH 446132

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)N[C@@H]4CCC[C@H]4O)N(C1=O)CCO

Description

The exact mass of the compound Dasantafil is 521.1274 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Potential for Erectile Dysfunction Treatment


    The primary area of research for Dasantafil has been its effectiveness in treating Erectile Dysfunction (ED). Studies suggest Dasantafil can improve erectile function by relaxing smooth muscle tissue in the penis, allowing for increased blood flow during sexual stimulation []. However, compared to established PDE5 inhibitors, further research is needed to determine Dasantafil's optimal dosage, long-term safety profile, and side effects in larger patient populations [].

  • Limited Research on Other Applications

    There is limited scientific research exploring Dasantafil for applications beyond ED. Some studies have investigated its potential use in pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. However, these studies are preliminary and more research is needed to determine Dasantafil's efficacy and safety for PAH treatment [].

Dasantafil is a synthetic compound classified as a xanthine derivative, primarily developed for the treatment of erectile dysfunction. Its chemical formula is C22H28BrN5O5, and it features a complex structure that includes a bromine atom and multiple nitrogen atoms, contributing to its biological activity and pharmacological properties . Dasantafil operates by inhibiting phosphodiesterase type 5, an enzyme that regulates blood flow in the penis, thereby enhancing erectile function.

Typical of xanthine derivatives. Key reactions include:

  • Phosphodiesterase Inhibition: The primary reaction involves the inhibition of phosphodiesterase type 5, which prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to prolonged vasodilation and increased blood flow to erectile tissues.
  • Bromination: The presence of bromine in its structure allows for electrophilic substitution reactions, which can be leveraged to modify its pharmacological properties or enhance selectivity towards specific targets.
  • Amidation: Dasantafil can participate in amidation reactions, forming various derivatives that may exhibit altered biological activities .

Dasantafil exhibits significant biological activity primarily through its role as a phosphodiesterase type 5 inhibitor. This mechanism results in:

  • Enhanced Erectile Function: By increasing cGMP levels, Dasantafil facilitates smooth muscle relaxation and penile erection.
  • Potential Cardiovascular Effects: Some studies suggest that phosphodiesterase type 5 inhibitors may have beneficial effects on cardiovascular health by improving endothelial function and reducing blood pressure .

Additionally, research indicates that Dasantafil may have other therapeutic potentials beyond erectile dysfunction, although these areas require further exploration.

The synthesis of Dasantafil is a multi-step process involving:

  • Preparation of the Xanthine Core: Starting from readily available precursors, the xanthine structure is constructed through condensation reactions.
  • Bromination: Introduction of the bromine atom via electrophilic bromination techniques.
  • Final Modifications: Additional functional groups are added through various organic reactions to achieve the final compound .

The synthesis is characterized by its complexity due to the need for precise control over reaction conditions to ensure high yields and purity.

Dasantafil's primary application is in the treatment of erectile dysfunction. Its ability to enhance blood flow makes it effective for this purpose. Other potential applications may include:

  • Cardiovascular Treatments: Due to its vasodilatory effects, it may be explored for treating conditions related to poor circulation.
  • Research Tool: As a phosphodiesterase type 5 inhibitor, it can be used in experimental settings to study related biological pathways .

Interaction studies involving Dasantafil have focused on its pharmacokinetics and dynamics:

  • Drug Interactions: Research indicates that Dasantafil may interact with other medications that affect blood pressure or those metabolized by similar pathways.
  • Synergistic Effects: Studies suggest that combining Dasantafil with other therapies for erectile dysfunction could enhance therapeutic outcomes without significant adverse effects .

Dasantafil shares structural and functional similarities with several other compounds used for erectile dysfunction treatment. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Features
TadalafilC22H19N3O4SPhosphodiesterase type 5 inhibitorLonger half-life
SildenafilC22H30N6O4SPhosphodiesterase type 5 inhibitorRapid onset
VardenafilC23H32N6O4SPhosphodiesterase type 5 inhibitorMore selective for phosphodiesterase type 5
MirodenafilC23H30N6O4SPhosphodiesterase type 5 inhibitorUnique structural modifications

Dasantafil stands out due to its specific structural features and potential additional therapeutic applications beyond erectile dysfunction treatment.

The synthesis of Dasantafil follows a well-defined seven-step synthetic pathway that transforms simple starting materials into the complex final product through a series of carefully orchestrated chemical transformations [2]. The synthetic route begins with a protected xanthine derivative and proceeds through strategic functional group manipulations to achieve the desired molecular architecture.

The initial alkylation step involves the reaction of the starting xanthine derivative with (2-bromoethoxy)-tert-butyldimethylsilane in dimethylformamide at room temperature, yielding the protected intermediate in 88% yield [2]. This step establishes the hydroxylethyl side chain while maintaining protection of the alcohol functionality through silyl ether formation. The choice of tert-butyldimethylsilyl protection represents a strategic decision based on its stability under basic conditions and selective removability under fluoride-mediated conditions.

The subsequent debenzylation reaction employs palladium hydroxide on carbon with ammonium formate as the hydrogen source in refluxing methanol, achieving a 94% yield [2]. This catalytic hydrogenolysis reaction removes benzyl protecting groups while preserving other sensitive functionalities in the molecule. The use of ammonium formate as a hydrogen source provides operational advantages over gaseous hydrogen, including improved safety and ease of handling in industrial settings.

The third step involves N-alkylation with 3-bromo-4-methoxybenzyl bromide using potassium carbonate as base in dimethylformamide at room temperature, proceeding in quantitative yield [2]. This transformation introduces the critical aryl substituent that contributes significantly to the compound's biological activity through specific interactions with the phosphodiesterase 5 active site.

The bromination step represents one of the most challenging transformations in the sequence, utilizing lithium diisopropylamide for deprotonation followed by reaction with 1,2-dibromotetrafluoroethane at -78°C in tetrahydrofuran [2]. This reaction achieves only 34% yield, representing a significant bottleneck in the overall synthetic efficiency. The low yield stems from the challenging regioselectivity requirements and the harsh reaction conditions necessary for the bromination.

The nucleophilic substitution reaction employs (R,R)-2-amino-1-cyclopentanol hydrochloride with diisopropylethylamine in 1-methyl-2-pyrrolidinone at 160°C, achieving 90% yield [2]. This high-temperature reaction introduces the stereospecific cyclopentyl amino substituent that is crucial for the compound's selectivity profile. The elevated temperature is necessary to overcome the activation barrier for nucleophilic aromatic substitution on the electron-deficient purine ring system.

The final deprotection step utilizes tetrabutylammonium fluoride in tetrahydrofuran at room temperature to remove the silyl protecting group, yielding the final product in 52% yield [2]. The moderate yield in this step reflects the challenges associated with purification and isolation of the final compound, particularly given its multiple hydrogen bonding capabilities and potential for decomposition.

Route optimization efforts have focused on improving the overall efficiency of this synthetic sequence [5] [6]. Process development strategies have emphasized the identification of alternative brominating agents that might provide improved yields and selectivity in the critical bromination step. Additionally, investigations into telescoping reactions to minimize purification steps and reduce overall processing time have been explored [7].

The development of more efficient catalytic systems for the palladium-mediated debenzylation has been investigated, with particular attention to catalyst loading optimization and reaction time reduction [6]. Alternative hydrogen sources beyond ammonium formate have been evaluated to potentially improve reaction kinetics and reduce processing costs.

Solvent selection optimization has been a critical component of route development, with emphasis on identifying more environmentally benign alternatives to dimethylformamide and 1-methyl-2-pyrrolidinone [8]. These solvents, while effective for the required transformations, present challenges in terms of environmental impact and recovery costs in industrial settings.

Industrial-Scale Manufacturing Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of Dasantafil presents numerous technical and economic challenges that require systematic solutions [9] [10]. The overall yield of approximately 15-20% for the seven-step sequence represents a significant impediment to cost-effective manufacturing, necessitating comprehensive process optimization strategies.

Temperature control emerges as a critical challenge, particularly for the bromination step requiring maintenance of -78°C conditions on industrial scale [10]. Conventional dry ice/acetone cooling systems become prohibitively expensive and operationally complex at large scale. Alternative cooling strategies utilizing mechanical refrigeration systems with specialized heat exchangers have been developed to achieve consistent temperature control while reducing operational costs [8].

Reagent cost optimization represents another major challenge, with expensive reagents such as lithium diisopropylamide and tetrabutylammonium fluoride contributing significantly to manufacturing costs [9]. Alternative deprotonating agents with improved cost profiles, such as sodium hexamethyldisilazide or potassium tert-butoxide, have been investigated as potential replacements for lithium diisopropylamide. Similarly, alternative fluoride sources including cesium fluoride and potassium fluoride have been evaluated for the deprotection step.

Solvent recovery and recycling systems are essential for economic viability given the large volumes of organic solvents required [8]. Distillation systems for dimethylformamide recovery must account for its high boiling point and potential for decomposition, requiring specialized equipment design. Similarly, tetrahydrofuran recovery systems must address its tendency to form explosive peroxides, necessitating comprehensive safety protocols and stabilizer systems.

Waste management strategies focus on minimizing environmental impact while reducing disposal costs [8]. The bromination reaction generates significant quantities of brominated waste streams that require specialized treatment. Development of recycling protocols for bromine-containing waste streams through regeneration processes has been investigated as a means of reducing both environmental impact and material costs.

Quality control systems must accommodate the analysis of multiple intermediates throughout the synthetic sequence [11]. Development of rapid analytical methods for in-process monitoring enables real-time optimization of reaction conditions and early detection of process deviations. High-performance liquid chromatography methods with appropriate detection systems have been validated for quantitative analysis of each synthetic intermediate.

Process analytical technology implementation provides real-time monitoring capabilities for critical process parameters [8] [11]. Infrared spectroscopy enables monitoring of functional group transformations, while reaction calorimetry provides insights into reaction kinetics and heat generation patterns. These technologies enable improved process control and optimization opportunities.

Scale-up considerations for heterogeneous reactions, particularly the palladium-catalyzed debenzylation, require careful attention to mass transfer limitations [9]. Reactor design optimization focuses on achieving adequate mixing while maintaining catalyst integrity. Alternative reactor configurations, including continuous flow systems, have been investigated as potential solutions for improved heat and mass transfer characteristics.

Crystallization optimization for intermediate and final product isolation represents a critical component of process development [12]. Development of robust crystallization procedures that provide consistent particle size distribution and polymorphic control is essential for downstream processing efficiency. Solvent selection for crystallization must balance solubility characteristics with environmental and cost considerations.

Regulatory compliance requirements necessitate comprehensive documentation and validation of all process parameters [13]. Good Manufacturing Practice implementation requires detailed standard operating procedures for each unit operation, with particular attention to critical control points that impact product quality. Process validation protocols must demonstrate consistent performance across multiple batches while maintaining product specifications.

Supply chain optimization strategies address the challenges associated with specialty reagent procurement and quality assurance [10]. Development of qualified supplier networks ensures reliable access to critical raw materials while maintaining quality standards. Alternative sourcing strategies, including potential in-house production of key intermediates, have been evaluated to reduce supply chain risks.

Continuous improvement methodologies focus on ongoing optimization of process parameters to enhance efficiency and reduce costs [8] [11]. Design of experiments approaches enable systematic investigation of process variables to identify optimal operating conditions. Statistical process control methods provide frameworks for monitoring process performance and identifying opportunities for improvement.

Dasantafil exhibits limited solubility data in the scientific literature, with comprehensive solubility profiling remaining incomplete for most pharmaceutical-relevant solvent systems. The available solubility data demonstrates specific characteristics that are critical for pharmaceutical development and formulation considerations.

Organic Solvent Solubility

The most extensively documented solubility parameter for Dasantafil is its behavior in dimethyl sulfoxide. Dasantafil demonstrates good solubility in dimethyl sulfoxide, with a reported solubility of 18.33 milligrams per milliliter, corresponding to a molar concentration of 35.09 millimolar [1]. This solubility value is particularly significant for pharmaceutical research applications, as dimethyl sulfoxide serves as a commonly utilized solvent for preliminary compound screening and biological assays. The dimethyl sulfoxide solubility data suggests that sonication is recommended to achieve complete dissolution, indicating potential challenges with spontaneous dissolution kinetics [1].

Dimethyl sulfoxide represents an important aprotic polar solvent with unique dissolution characteristics for pharmaceutical compounds. The solvent exhibits exceptional capability for dissolving both polar and nonpolar compounds and demonstrates miscibility with water, ethanol, chloroform, and benzene in all proportions [2]. This broad solubility profile makes dimethyl sulfoxide particularly valuable for solubility studies of pharmaceutical compounds with complex molecular structures such as Dasantafil.

Aqueous Solubility Characteristics

The aqueous solubility profile of Dasantafil remains inadequately characterized in the available literature. No specific water solubility data has been reported for Dasantafil across the investigated sources, representing a significant gap in the physicochemical characterization of this compound. This absence of aqueous solubility data presents challenges for pharmaceutical development, as water solubility represents a fundamental parameter for drug absorption, distribution, and bioavailability prediction.

The lack of aqueous solubility data may indicate poor water solubility characteristics typical of many phosphodiesterase inhibitors, which often exhibit hydrophobic properties due to their aromatic ring systems and complex molecular architectures. Dasantafil contains multiple aromatic systems including the brominated methoxybenzyl group and the purine scaffold, which may contribute to limited aqueous solubility [3] .

Additional Solvent Systems

Comprehensive solubility studies in other pharmaceutically relevant solvent systems including alcohols, glycols, and mixed solvent systems have not been reported for Dasantafil. This represents an important area for future investigation, as understanding solubility behavior across multiple solvent systems is essential for formulation development and manufacturing process optimization.

Table 1: Solubility Characteristics of Dasantafil in Various Solvent Systems

Solvent SystemSolubility ValueConcentration (mM)Method NotesReference
Dimethyl sulfoxide18.33 mg/mL35.09 mMSonication recommended [1]
WaterNot reportedNot reportedNo data available-
EthanolNot reportedNot reportedNo data available-
MethanolNot reportedNot reportedNo data available-
AcetoneNot reportedNot reportedNo data available-
DichloromethaneNot reportedNot reportedNo data available-

Thermal Stability and Decomposition Patterns

The thermal stability profile of Dasantafil has received limited investigation in the published literature, with available data focusing primarily on storage stability rather than comprehensive thermal decomposition analysis. Understanding thermal stability patterns is crucial for pharmaceutical development as it influences manufacturing processes, storage conditions, and formulation approaches.

Thermal Decomposition Characteristics

Comprehensive thermal decomposition studies utilizing techniques such as differential scanning calorimetry and thermogravimetric analysis have not been reported for Dasantafil. The absence of detailed thermal decomposition data represents a significant limitation in understanding the compound's thermal behavior and stability profile.

Differential scanning calorimetry represents a fundamental technique for pharmaceutical thermal analysis, providing information on melting points, glass transition temperatures, crystalline transitions, and decomposition temperatures [7] [8]. The technique measures heat capacity changes as a function of temperature and can identify thermal events that may impact drug stability and processing conditions [9].

Melting Point Characteristics

The melting point of Dasantafil has not been established in the available literature. Melting point determination represents a fundamental physicochemical parameter that provides insights into molecular interactions, crystal packing efficiency, and thermal stability characteristics. The absence of melting point data limits the ability to predict thermal behavior during pharmaceutical processing and formulation development.

Thermal Degradation Pathways

The specific thermal degradation pathways and decomposition products of Dasantafil remain uncharacterized. Understanding degradation mechanisms is essential for predicting stability under thermal stress conditions and identifying potential impurities that may form during manufacturing or storage. The complex molecular structure of Dasantafil, containing multiple functional groups including the purine scaffold, hydroxyl groups, and aromatic systems, suggests potential for multiple degradation pathways under thermal stress conditions [3] .

Table 2: Thermal Stability Parameters for Dasantafil

Thermal ParameterValue/ConditionMethodReference
Storage Temperature (powder)-20°CLong-term stability [5] [6]
Storage Duration (powder)≥2 yearsStability testing [5] [6]
Storage Temperature (solution)-80°CSolution stability [1]
Storage Duration (solution)1 yearStability testing [1]
Melting PointNot reportedNot available-
Decomposition TemperatureNot reportedNot available-
Glass Transition TemperatureNot reportedNot available-
Heat of FusionNot reportedNot available-

Crystallographic Analysis and Polymorphic Forms

The crystallographic characterization of Dasantafil represents an area of limited investigation, with fundamental crystallographic parameters and polymorphic behavior remaining largely uncharacterized in the scientific literature. This represents a significant limitation for pharmaceutical development, as crystallographic properties directly influence solubility, stability, and bioavailability characteristics.

Crystal Structure Determination

Single crystal structure determination studies for Dasantafil have not been reported in the available literature. Single crystal X-ray diffraction represents the definitive method for determining three-dimensional molecular arrangements, unit cell parameters, space group assignments, and detailed structural information [10] [11]. The absence of single crystal structure data limits understanding of intermolecular interactions, hydrogen bonding patterns, and packing arrangements that influence physicochemical properties.

The molecular formula of Dasantafil (C₂₂H₂₈BrN₅O₅) and molecular weight of 522.39 grams per mole suggest a complex three-dimensional structure with multiple potential sites for intermolecular interactions [3] [12]. The presence of the brominated aromatic system, hydroxyl groups, and purine scaffold provides multiple opportunities for hydrogen bonding and π-π stacking interactions that would influence crystal packing arrangements .

Powder Diffraction Characteristics

Powder X-ray diffraction studies specific to Dasantafil have not been documented in the reviewed literature. Powder X-ray diffraction represents a fundamental technique for pharmaceutical crystalline characterization, providing fingerprint patterns that enable polymorph identification, quantitative analysis, and crystallinity assessment [13] [14] [15]. The technique is particularly valuable for pharmaceutical development as it requires minimal sample preparation and provides rapid analysis capabilities.

The absence of powder diffraction data prevents assessment of crystalline form consistency, potential polymorphic variations, and long-term crystalline stability. Powder X-ray diffraction patterns serve as unique fingerprints for specific crystalline forms and enable detection of polymorphic contamination or transformation during manufacturing and storage [15].

Polymorphic Form Investigation

Systematic polymorphic screening studies for Dasantafil have not been reported, representing a critical gap in pharmaceutical development characterization. Polymorphism represents the ability of the same compound to exist in different crystalline arrangements with distinct physicochemical properties [16] [17]. Different polymorphic forms can exhibit varying solubility, dissolution rates, stability characteristics, and bioavailability profiles.

The complex molecular structure of Dasantafil, featuring multiple conformationally flexible components and hydrogen bonding sites, suggests potential for polymorphic behavior. The compound contains chiral centers at the cyclopentyl substituent, which may influence crystalline packing arrangements and contribute to polymorphic diversity [3] .

Crystalline Form Characterization Methods

Comprehensive crystalline form characterization requires integration of multiple analytical techniques including powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, infrared spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance spectroscopy [10] [17] [18]. Each technique provides complementary information regarding crystalline structure, molecular conformation, and intermolecular interactions.

The absence of systematic crystalline characterization for Dasantafil limits understanding of structure-property relationships and may present challenges for pharmaceutical development including formulation optimization, manufacturing process control, and regulatory compliance [19] [17].

Table 3: Crystallographic Characterization Status for Dasantafil

Crystallographic ParameterStatusAvailable DataMethod Required
Crystal SystemNot determinedNone availableSingle crystal XRD
Space GroupNot determinedNone availableSingle crystal XRD
Unit Cell ParametersNot determinedNone availableSingle crystal XRD
Molecular ConformationNot determinedNone availableSingle crystal XRD
Hydrogen Bonding PatternsNot characterizedNone availableSingle crystal XRD
Polymorphic FormsNot investigatedNone availablePolymorph screening
Powder Diffraction PatternNot reportedNone availablePowder XRD
Crystal HabitNot characterizedNone availableMicroscopy

pKa Determination and Protonation Behavior

The acid-base properties and protonation behavior of Dasantafil remain uncharacterized in the available scientific literature. The determination of ionization constants represents a fundamental physicochemical parameter that influences solubility, permeability, distribution, and pharmacokinetic properties of pharmaceutical compounds [20] [21].

Ionizable Functional Groups

The molecular structure of Dasantafil contains multiple functional groups with potential ionization capabilities. The compound features a purine scaffold with nitrogen atoms that may exhibit basic properties, hydroxyl groups with potential acidic character, and an amino substituent that could demonstrate basic behavior [3] . The complex arrangement of these functional groups suggests potential for multiple ionization equilibria with distinct pKa values.

The hydroxyl group present in the cyclopentyl substituent and the hydroxyethyl chain may contribute acidic ionization behavior, while the nitrogen atoms in the purine ring system and the amino group connecting to the cyclopentyl moiety may demonstrate basic properties. The specific pKa values and protonation sequence remain undetermined due to the absence of experimental studies [3].

Ionization Constant Determination Methods

Multiple analytical methods are available for pKa determination including potentiometry, spectrophotometry, and high-performance liquid chromatography approaches [22] [21] [23]. Potentiometric titration represents the classical approach for ionization constant determination, while spectrophotometric methods offer advantages for compounds with suitable chromophoric properties. Modern approaches utilize automated systems and chemometric analysis to improve accuracy and efficiency [23].

The selection of appropriate methodology for Dasantafil pKa determination would require consideration of solubility limitations, spectroscopic properties, and the number of ionizable groups present in the molecule. The complex structure suggests potential challenges for traditional potentiometric approaches due to overlapping ionization events [22].

Protonation State Implications

The protonation state of Dasantafil under physiological conditions directly influences its pharmaceutical properties including membrane permeability, protein binding, and tissue distribution. Understanding ionization behavior is essential for predicting absorption characteristics, optimizing formulation pH conditions, and assessing stability under various pH environments [20].

The absence of pKa data limits the ability to predict protonation states at physiological pH values and complicates formulation development. Ionization state influences solubility behavior, with neutral forms typically exhibiting lower aqueous solubility compared to ionized species [20].

pH-Dependent Solubility Characteristics

The pH-dependent solubility profile of Dasantafil cannot be predicted without knowledge of ionization constants. pH-solubility relationships provide crucial information for formulation development, particularly for determining optimal buffer systems and identifying potential precipitation risks during manufacturing or administration [22].

Compounds with multiple ionizable groups often exhibit complex pH-solubility profiles with regions of enhanced solubility corresponding to ionized species and reduced solubility at pH values where neutral forms predominate. The specific pH-solubility relationship for Dasantafil requires experimental determination following pKa characterization.

Table 4: Ionization and Protonation Characteristics of Dasantafil

Ionization ParameterStatusPredicted BehaviorMethod Required
Number of Ionizable GroupsNot determinedMultiple sites predictedStructural analysis
pKa ValuesNot measuredNot availablePotentiometric/spectrophotometric titration
Protonation SequenceNot characterizedNot availableMulti-pKa analysis
Isoelectric PointNot calculatedNot availablepKa determination
pH-Solubility ProfileNot determinedNot availablepH-dependent solubility studies
Physiological Protonation StateCannot predictNot availablepKa-based calculation
Optimal Formulation pHNot establishedNot availablepH-stability-solubility optimization
Buffer System CompatibilityNot assessedNot availablepH-dependent stability studies

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

521.12738 g/mol

Monoisotopic Mass

521.12738 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48P711MI2G

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE5 [HSA:8654] [KO:K13762]

Other CAS

569351-91-3

Wikipedia

Dasantafil

Dates

Last modified: 04-14-2024

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